molecular formula C27H38F2N2O B1242785 N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea

N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea

Cat. No.: B1242785
M. Wt: 444.6 g/mol
InChI Key: XWWXRQIQZOTQGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 447C88 involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:

Industrial Production Methods: Industrial production of 447C88 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

447C88 exerts its effects by inhibiting the enzyme AcylCoA:Cholesterol acyltransferase (ACAT). This enzyme is responsible for the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. By inhibiting ACAT, 447C88 reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells and lower plasma cholesterol levels . The molecular targets of 447C88 include the active site of ACAT, where it binds and prevents the enzyme from catalyzing the esterification reaction .

Properties

Molecular Formula

C27H38F2N2O

Molecular Weight

444.6 g/mol

IUPAC Name

1-[2-[2-[4-(2,2-dimethylpropyl)phenyl]ethyl]-4,6-difluorophenyl]-3-heptylurea

InChI

InChI=1S/C27H38F2N2O/c1-5-6-7-8-9-16-30-26(32)31-25-22(17-23(28)18-24(25)29)15-14-20-10-12-21(13-11-20)19-27(2,3)4/h10-13,17-18H,5-9,14-16,19H2,1-4H3,(H2,30,31,32)

InChI Key

XWWXRQIQZOTQGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)NC1=C(C=C(C=C1F)F)CCC2=CC=C(C=C2)CC(C)(C)C

Synonyms

447C88
N-heptyl-N'-(2,4-difluoro-6-(2-(4-(2,2-dimethylpropyl)phenyl)ethyl)phenyl)urea

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product from step (d) (4.5 g) in THF (50 ml) was stirred at room temperature and heptyl isocyanate (5.5 g containing 36 mole % benzene, prepared by the method described in Organic Syntheses, Collective Volume 3, p. 846) and N,N-dimethylaminopyridine (750 mg) were added. The mixture was stirred at room temperature for ca 60 hours, then evaporated under reduced pressure to give an oil which was flash chromatographed through a silica column using ether/hexane (2:1 v/v). The eluate was evaporated under reduced pressure and the residue crystallised from hexane and triturated with methanol to give 4.5 g of material. The latter was flash chromatographed through a silica column using ether/hexane (2:1 v/v) and then freeze-dried from dioxan to give 5.3 g of the desired product, mp 105°-107° C.
Name
product
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
750 mg
Type
reactant
Reaction Step Three

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